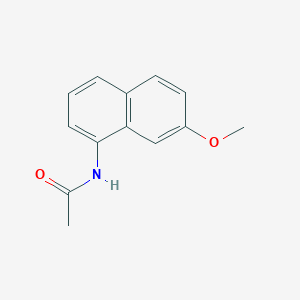

N-(7-methoxynaphthalen-1-yl)acetamide

Description

N-(7-methoxynaphthalen-1-yl)acetamide emerges from the intersection of two significant classes of organic structures: naphthalenes and amides. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical structure allows for a thorough examination within the context of its parent chemical families. Its significance is primarily understood through its potential role as a synthetic intermediate or as a member of compound libraries used in screening for biologically active molecules.

Naphthalene-based amides are a well-established class of compounds in organic synthesis and medicinal chemistry. The core structure consists of a bicyclic aromatic naphthalene (B1677914) ring attached to an amide functional group (-NH-C=O). This combination yields molecules with specific electronic and structural properties that are of significant interest to researchers.

The synthesis of N-aryl amides like this compound is typically straightforward. The most common method is the acylation of a corresponding aromatic amine. In this case, the precursor would be 7-methoxy-1-naphthylamine, which is reacted with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This reaction, a nucleophilic acyl substitution, forms the stable amide bond. The general reaction is as follows:

7-methoxy-1-naphthylamine + Acetylating Agent → this compound

The amide linkage itself is a crucial functional group. Its planar nature and ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group) allow naphthalene amides to participate in specific intermolecular interactions. These interactions are fundamental to the fields of supramolecular chemistry and drug design, where the precise orientation of molecules dictates their function.

The broader family of naphthalene derivatives has been a fertile ground for scientific discovery for many decades. The naphthalene core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. Research into these derivatives has followed several key trajectories:

Pharmaceuticals: Many successful drugs are based on the naphthalene skeleton. For instance, Naproxen is a widely used nonsteroidal anti-inflammatory drug (NSAID). Other derivatives have been investigated for a wide range of therapeutic applications, including antiviral, antimicrobial, anticancer, and antidepressant properties. researchgate.net For example, Agomelatine, a structural analog with an ethyl-acetamide side chain, is an antidepressant that acts on melatoninergic and serotonergic receptors. researchgate.netgoogle.com

Materials Science: The rigid, planar structure of the naphthalene ring system makes it an excellent building block for advanced materials. Naphthalene derivatives are used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers. Their ability to self-assemble into ordered structures is a key property explored in this field.

Agrochemicals: Certain naphthalene derivatives have found use as herbicides, insecticides, and plant growth regulators. 1-Naphthaleneacetic acid, for example, is a synthetic plant hormone used to promote rooting in plant cuttings.

The study of compounds like this compound, even if not a primary research focus itself, contributes to the fundamental understanding of this versatile chemical class. Each new derivative provides data points on how substitutions on the naphthalene ring affect its chemical and physical properties, which in turn fuels the design of future molecules with tailored functions.

Structure

3D Structure

Properties

IUPAC Name |

N-(7-methoxynaphthalen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(15)14-13-5-3-4-10-6-7-11(16-2)8-12(10)13/h3-8H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIBKRTYRRRTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466147 | |

| Record name | N-(7-methoxynaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93189-18-5 | |

| Record name | N-(7-methoxynaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 7 Methoxynaphthalen 1 Yl Acetamide

Direct Synthesis Routes and Methodological Development

The synthesis of N-(7-methoxynaphthalen-1-yl)acetamide, also known as agomelatine, has been approached through various routes, starting from different precursors. While many established methods commence with 7-methoxy-1-tetralone (B20472), the exploration of pathways from simpler building blocks, including phenol (B47542) derivatives, is a key area of synthetic development.

Synthesis of this compound from Phenol Precursors

Direct synthesis of this compound from simple phenol precursors presents significant regioselectivity challenges. The construction of the substituted naphthalene (B1677914) core from a phenol would require a sequence of reactions to build the second ring and introduce the necessary functional groups at specific positions. While modern cross-coupling reactions like the Ullmann condensation and Buchwald-Hartwig amination are powerful tools for forming C-N and C-O bonds, their application to build the entire naphthalene system from a simple phenol for this specific target is not a commonly reported high-yield strategy in the reviewed literature. nih.govnih.govresearchgate.net The challenges in controlling the annulation and functionalization steps often lead chemists to favor more advanced starting materials where the naphthalene scaffold is already present.

A more feasible, albeit multi-step, approach could theoretically involve a phenol derivative as a starting material for the synthesis of the key intermediate, 7-methoxy-1-tetralone. For instance, a methoxyphenol could undergo a series of reactions such as acylation, cyclization, and reduction to form the tetralone ring system. However, the majority of scalable and efficient syntheses reported in the literature commence directly with 7-methoxy-1-tetralone or other advanced naphthalene derivatives. google.commanchester.ac.uk

Exploration of Alternative Synthetic Pathways

One notable process involves the condensation of 7-methoxy-1-tetralone with cyanoacetic acid to form (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile. This intermediate is then subjected to aromatization to yield (7-methoxy-1-naphthyl)acetonitrile. Subsequent reduction of the nitrile group to an amine, followed by acetylation, affords the final product. google.commanchester.ac.uk

A different strategy employs 2-naphthol (B1666908) as the starting material. This route involves a Friedel-Crafts acylation of 2-naphthyl acetate, followed by reduction and nucleophilic displacement to introduce the acetamide (B32628) side chain. nih.gov

Furthermore, a synthesis starting from 8-aminonaphthalen-2-ol has been reported. This pathway includes diazotization-iodination, formylation, a nitroaldol reaction to form a C-C bond, hydrogenation, and finally N-acetylation. nih.gov

Chemistry of Synthetic Precursors and Intermediate Transformations

The chemistry of precursors and the transformation of intermediates are crucial for the successful synthesis of this compound.

7-Methoxy-1-tetralone is a key precursor in many synthetic routes. google.commanchester.ac.uk Its ketone functional group is the primary site for initial transformations. For instance, it undergoes a condensation reaction with cyanoacetic acid in the presence of a base like benzylamine (B48309) or aniline (B41778) in a solvent such as toluene (B28343) at reflux. researchgate.net This reaction forms the intermediate (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile.

(7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile is a crucial intermediate that requires aromatization to form the naphthalene ring system. This transformation can be achieved using a hydrogenation catalyst like palladium on carbon (Pd/C) in the presence of a hydrogen acceptor, such as allyl methacrylate, in refluxing toluene. google.commanchester.ac.uk

(7-methoxy-1-naphthyl)acetonitrile is another pivotal intermediate. mdpi.comyoutube.com The nitrile group in this compound is typically reduced to a primary amine, 2-(7-methoxynaphthalen-1-yl)ethanamine. This reduction can be carried out using various reducing agents, including lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, for example, with Raney Nickel under high pressure of hydrogen in the presence of ammonia. nih.govgoogle.com

The final step in many of these syntheses is the acetylation of 2-(7-methoxynaphthalen-1-yl)ethanamine. This is commonly achieved by reacting the amine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. google.comwikipedia.org

| Precursor/Intermediate | Key Transformation | Reagents and Conditions | Product |

| 7-Methoxy-1-tetralone | Condensation | Cyanoacetic acid, benzylamine, toluene, reflux | (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile |

| (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | Aromatization | 5% Pd/C, allyl methacrylate, toluene, reflux | (7-methoxy-1-naphthyl)acetonitrile |

| (7-methoxy-1-naphthyl)acetonitrile | Reduction | Raney Nickel, H₂, NH₃, high pressure, 60°C | 2-(7-methoxynaphthalen-1-yl)ethanamine |

| 2-(7-methoxynaphthalen-1-yl)ethanamine | Acetylation | Acetyl chloride, pyridine, ice bath | This compound |

Derivatization Strategies for this compound Analogues and Research Probes

Derivatization of this compound is a key strategy for developing analogues with potentially improved pharmacological properties and for creating research probes to study its biological targets and mechanisms of action.

A "scaffold-hopping" strategy has been employed to design and synthesize novel analogues. researchgate.net This involves replacing the naphthalene core with other bicyclic systems, such as 3,4-dihydroisoquinoline. This approach led to the synthesis of a series of compounds where the C-1 position of the dihydroisoquinoline skeleton was altered, resulting in analogues with neuroprotective effects. researchgate.net The general synthetic route for these analogues involved a Bischler-Napieralski reaction to form the dihydroisoquinoline core, followed by hydrolysis and subsequent acylation or condensation to introduce various substituents. researchgate.net

For the development of research probes, radiolabeling is a common technique. For instance, fluorinated derivatives of agomelatine, such as [¹⁸F]3-fluoroagomelatine ([¹⁸F]3FAGM) and [¹⁸F]fluoroacetamidoagomelatine ([¹⁸F]FAAGM), have been synthesized as potential positron emission tomography (PET) tracers for imaging melatonin (B1676174) receptors. nih.gov These radiolabeled compounds allow for in vivo studies of receptor distribution and occupancy.

Fluorescent probes are another important class of research tools. While specific fluorescent probes based directly on the this compound scaffold are not extensively detailed in the reviewed literature, the inherent fluorescence of the naphthalene moiety can be exploited. researchgate.net General strategies for creating fluorescent probes often involve conjugating a fluorophore to the ligand of interest. nih.gov

Photoaffinity labeling is a powerful technique to identify the binding sites of a ligand on its target protein. nih.gov This involves incorporating a photolabile group into the structure of the ligand. Upon irradiation with light, this group forms a reactive species that covalently binds to the target protein, allowing for its identification and the mapping of the binding pocket. While specific photoaffinity labels for this compound were not identified in the search results, this remains a viable strategy for future research.

| Derivatization Strategy | Purpose | Example/Approach |

| Scaffold Hopping | Synthesis of novel analogues | Replacement of naphthalene core with 3,4-dihydroisoquinoline |

| Radiolabeling | Development of PET tracers | Synthesis of [¹⁸F]3-fluoroagomelatine and [¹⁸F]fluoroacetamidoagomelatine |

| Fluorescent Probes | Visualization of biological targets | Exploiting the native fluorescence of the naphthalene ring or conjugation with a fluorophore |

| Photoaffinity Labeling | Identification of binding sites | Incorporation of a photolabile group into the molecule |

Advanced Spectroscopic and Crystallographic Characterization of N 7 Methoxynaphthalen 1 Yl Acetamide

High-Resolution Spectroscopic Elucidation Techniques

NMR spectroscopy is a definitive technique for elucidating the carbon-hydrogen framework of a molecule. For N-(7-methoxynaphthalen-1-yl)acetamide, specific proton (¹H) and carbon-¹³ (¹³C) chemical shifts can be predicted based on the constituent functional groups: a 1,7-disubstituted naphthalene (B1677914) ring, an acetamide (B32628) group, and a methoxy (B1213986) group.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic, methoxy, acetyl, and amide protons. The six protons on the naphthalene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by their positions relative to the electron-donating methoxy group and the electron-withdrawing acetamide group. The methoxy group protons (-OCH₃) should appear as a sharp singlet around δ 3.9-4.0 ppm. The acetyl methyl protons (-COCH₃) will also be a singlet, typically further upfield around δ 2.2-2.3 ppm. The amide proton (N-H) is expected to be a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but generally appearing in the δ 8.0-9.5 ppm range.

¹³C NMR: The carbon spectrum will show 13 distinct signals. The ten carbons of the naphthalene ring will resonate in the aromatic region (δ 110-140 ppm). The carbon attached to the methoxy group (C-7) and the carbon attached to the nitrogen (C-1) will have their chemical shifts significantly influenced by these substituents. The methoxy carbon itself (-OCH₃) is expected around δ 55-56 ppm. The carbonyl carbon of the acetamide group (C=O) will appear significantly downfield, typically in the δ 168-170 ppm range, while the acetyl methyl carbon (-CH₃) will be found upfield, around δ 24-25 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COCH₃ | ~2.2 (s, 3H) | ~24 |

| -OCH₃ | ~3.9 (s, 3H) | ~56 |

| Naphthalene Aromatic CHs | ~7.2 - 8.2 (m, 6H) | ~105 - 135 |

| Naphthalene Quaternary Cs | N/A | ~125 - 160 |

| -NH | ~8.5 (br s, 1H) | N/A |

| -C=O | N/A | ~169 |

Note: s = singlet, br s = broad singlet, m = multiplet. Predicted values are based on standard functional group ranges and analysis of similar structures.

Vibrational spectroscopy provides insight into the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic amide and aromatic absorptions. A sharp peak for the N-H stretch is expected around 3300-3250 cm⁻¹. The Amide I band, primarily due to the C=O stretching vibration, should appear as a strong, sharp absorption in the region of 1680-1650 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, is anticipated around 1550-1520 cm⁻¹.

The methoxy-substituted naphthalene core will also produce distinct signals. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3100-3050 cm⁻¹). Aromatic C=C stretching vibrations will cause a series of sharp bands in the 1620-1450 cm⁻¹ region. The C-O stretching of the aryl ether (methoxy group) will likely produce a strong band around 1250 cm⁻¹.

Raman Spectroscopy: The FT-Raman spectrum is expected to complement the IR data. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes of the naphthalene system, should give rise to strong, sharp bands, which are often weak in the IR spectrum. The C=O stretch of the amide is also Raman active.

Key Predicted Vibrational Modes

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3250 | Weak | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Strong | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2980 - 2850 | Medium | Medium |

| Amide I (C=O Stretch) | 1680 - 1650 | Medium | Strong |

| Aromatic C=C Stretch | 1620 - 1450 | Strong | Strong |

| Amide II (N-H Bend) | 1550 - 1520 | Weak | Medium |

| Aryl C-O Stretch | 1270 - 1230 | Medium | Strong |

Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from fragmentation patterns. For this compound, with a molecular formula of C₁₃H₁₃NO₂, the exact mass is 215.0946 Da.

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z = 215. The stability of the naphthalene ring system would contribute to the intensity of this peak. Key fragmentation pathways would likely involve the acetamide group. A common fragmentation for N-acyl compounds is the cleavage of the C(O)-N bond or the bond alpha to the carbonyl group.

Expected fragmentation includes:

Loss of a ketene (B1206846) molecule (CH₂=C=O): This would result in a fragment ion corresponding to 7-methoxy-1-naphthylamine at m/z = 173. [M - 42]⁺˙.

Loss of an acetyl radical (•COCH₃): This would generate a fragment at m/z = 172. [M - 43]⁺.

Formation of an acylium ion: Cleavage of the N-C(naphthalene) bond could produce an acetylium ion fragment [CH₃CO]⁺ at m/z = 43, which is often a prominent peak for acetamides.

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The chromophore in this compound is the 7-methoxynaphthalene system. Naphthalene itself exhibits characteristic absorption bands corresponding to π→π* transitions. The presence of both the methoxy (-OCH₃) and acetamide (-NHCOCH₃) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted naphthalene. The methoxy group, being a strong electron-donating group, will significantly enhance this effect. The electronic spectrum, likely recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show complex absorption bands characteristic of a substituted naphthalene derivative, typically between 220 nm and 350 nm.

X-ray Diffraction Studies for Solid-State Structure Determination

While a specific crystal structure for this compound is not available in the searched literature, the principles of molecular packing for secondary amides allow for a reasoned prediction of its solid-state arrangement.

X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and conformation of the molecule in the solid state. Crucially, it would elucidate the intermolecular interactions that govern the crystal packing. As a secondary amide, the molecule contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).

Computational and Theoretical Chemistry Investigations of N 7 Methoxynaphthalen 1 Yl Acetamide

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic properties and predicting the chemical behavior of N-(7-methoxynaphthalen-1-yl)acetamide.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of molecules. DFT calculations for this compound would typically be performed to determine its optimized geometry, vibrational frequencies, and other electronic properties. The accuracy of these calculations is highly dependent on the choice of the functional and the basis set. A commonly used functional for such organic molecules is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

The selection of the basis set is also critical. For a molecule like this compound, a basis set such as 6-311++G(d,p) is often employed. researchgate.net This basis set provides a good balance between computational cost and accuracy, allowing for a reliable description of the electronic distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions. The choice of the basis set can influence the calculated geometric parameters and energies, so careful consideration is necessary to ensure the reliability of the results.

| Component | Examples | Rationale for Use |

|---|---|---|

| DFT Functionals | B3LYP, M06-2X, PBE0 | These functionals offer a good compromise between accuracy and computational efficiency for calculating electronic structures and properties of organic molecules. |

| Basis Sets | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | These basis sets provide flexibility in describing the spatial distribution of electrons, with larger basis sets offering higher accuracy at a greater computational cost. The inclusion of polarization (d,p) and diffuse (++) functions is important for describing molecular geometries and interactions accurately. |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important parameter for assessing the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich methoxynaphthalene ring, while the LUMO may be distributed over the acetamide (B32628) group and the naphthalene (B1677914) ring system. The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -5.5 |

| LUMO Energy | ELUMO | - | -1.5 to -0.5 |

| Energy Gap | Egap | ELUMO - EHOMO | 4.5 to 5.5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 to 2.75 |

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and electronic absorption spectra (UV-Vis). The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical method, leading to a better agreement with experimental data. researchgate.net

For this compound, DFT calculations could predict the characteristic vibrational modes, such as the N-H and C=O stretching of the amide group, and the C-H and C=C stretching of the naphthalene ring. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can be correlated with the experimental UV-Vis absorption spectrum. A close agreement between the calculated and experimental spectra would validate the accuracy of the computational model and provide a detailed assignment of the spectral bands.

Molecular Interactions and Topological Analyses

The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of this compound.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it provides a three-dimensional picture of the molecular shape and its close contacts with neighboring molecules. The surface is colored according to various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii.

For this compound, Hirshfeld surface analysis would reveal the nature and extent of different intermolecular interactions, such as hydrogen bonds (N-H···O), and C-H···π interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area. This analysis is valuable for understanding the forces that govern the crystal packing and for rationalizing the observed solid-state properties. For similar aromatic amides, H···H, C···H/H···C, and O···H/H···O contacts are often the most significant contributors to the crystal packing. researchgate.net

| Contact Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 40 - 60% | Represents contacts between hydrogen atoms on adjacent molecules, often the most frequent type of contact. |

| C···H/H···C | 15 - 30% | Indicates the presence of C-H···π interactions, which are important for the stability of the crystal packing in aromatic systems. |

| O···H/H···O | 10 - 25% | Corresponds to hydrogen bonding interactions, typically involving the amide N-H and C=O groups. |

| N···H/H···N | 1 - 5% | Represents weaker interactions involving nitrogen atoms. |

The Non-Covalent Interactions (NCI) plot is a visualization technique based on the electron density and its derivatives that allows for the identification and characterization of weak interactions in molecular systems. nih.govnih.gov The NCI analysis reveals regions of space where non-covalent interactions occur, such as hydrogen bonds, van der Waals interactions, and steric clashes. These interactions are represented as isosurfaces, which are colored to indicate the strength and nature of the interaction.

For this compound, an NCI plot would provide a detailed map of the non-covalent interactions within the molecule and between adjacent molecules in the crystal lattice. Green isosurfaces typically indicate weak van der Waals interactions, blue isosurfaces represent strong attractive interactions like hydrogen bonds, and red isosurfaces signify repulsive steric clashes. This analysis would complement the Hirshfeld surface analysis by providing a more qualitative and intuitive picture of the non-covalent interactions that stabilize the molecular conformation and the crystal structure.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

Detailed QTAIM analyses, which would provide insights into the nature of chemical bonds, bond critical points, and the topological properties of the electron density for this compound, have not been reported in the available scientific literature. Such an analysis would typically involve calculations of parameters like the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)) at bond critical points to characterize ionic, covalent, and intermediate bonding interactions within the molecule. Without dedicated computational studies, data for these parameters are unavailable.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Information regarding the Molecular Electrostatic Potential (MEP) mapping of this compound is not available. An MEP analysis would illustrate the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. This is achieved by mapping the electrostatic potential onto the electron density surface, where different colors represent varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Specific values and detailed surface maps for this compound have not been published.

Thermochemical and Thermodynamic Property Calculations

Calculated thermochemical and thermodynamic properties for this compound are not documented in existing research. These calculations, often performed using methods like Density Functional Theory (DFT), would provide theoretical values for properties such as standard enthalpy of formation, entropy, and Gibbs free energy. Such data is crucial for understanding the stability, reactivity, and equilibrium characteristics of a compound under various conditions. A data table for these properties cannot be generated as the foundational computational studies have not been performed or published.

Structure Activity Relationship Sar Studies on Naphthalen 1 Yl Acetamide Derivatives

Impact of Naphthalene (B1677914) Ring Substitution Patterns on Molecular Properties

The substitution pattern on the naphthalene ring of N-acetylnaphthalen-1-amine derivatives plays a pivotal role in determining their molecular properties and, consequently, their biological activities. Modifications to the naphthalene core can significantly alter physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which in turn affect how the molecule interacts with its biological target.

Research into naphthalenic derivatives has demonstrated that the position and nature of substituents are critical. For instance, in a series of naphthalenic analogs developed as melatonin (B1676174) receptor ligands, the introduction of a methoxycarbonylamino substituent at the C-7 position of the naphthalene nucleus was found to yield ligands with selectivity for the MT3 receptor. nih.gov This selectivity can be further modulated by varying the substituent at the C-7 position and modifying the acyl group on the C-1 side chain. nih.gov

In another study on substituted naphthalen-1-yl-acetic acid hydrazides, compounds with ortho-bromo, methoxy (B1213986), and hydroxy substituents exhibited the most potent antibacterial and antifungal activities. nih.gov This highlights the importance of electron-donating and electron-withdrawing groups in specific positions on the naphthalene ring.

The lipophilicity of the entire molecule, often expressed as log P, is a key determinant of its biological activity. In a series of ring-substituted naphthalene-1-carboxanilides, a bilinear dependence was observed between the PET-inhibiting activity and the distributive parameter π (a measure of the substituent's hydrophobicity) of the substituents at position 1 of the naphthalene ring. nih.gov The activity increased up to a certain point (π = 1.41) and then decreased with a further increase in lipophilicity. nih.gov A similar biphasic relationship was observed with the electronic properties (σ*) of the substituents. nih.gov

These findings underscore the principle that an optimal balance of lipophilicity and electronic properties, governed by the substitution pattern on the naphthalene ring, is crucial for maximizing the biological efficacy of these compounds.

Table 1: Impact of Naphthalene Ring Substitution on Biological Activity

| Compound Series | Substituent Position | Substituent Type | Observed Impact on Activity |

| Naphthalenic Melatonin Analogs | C-7 | Methoxycarbonylamino | Increased selectivity for MT3 receptor nih.gov |

| Naphthalen-1-yl-acetic acid hydrazides | ortho | Bromo, Methoxy, Hydroxy | Enhanced antibacterial and antifungal activity nih.gov |

| Naphthalene-1-carboxanilides | 1 | 4-CF3 | Optimal PET-inhibiting activity nih.gov |

Influence of Acetamide (B32628) Linkage Modifications on Molecular Interactions

The acetamide linkage in N-(7-methoxynaphthalen-1-yl)acetamide and its derivatives is a critical structural feature that directly participates in molecular interactions with biological targets. Modifications to this linkage can significantly alter binding affinity, selectivity, and intrinsic activity.

The amide bond (-NHCO-) itself is a key hydrogen bonding motif. The hydrogen atom on the nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. Altering the groups attached to the amide can influence the strength and geometry of these hydrogen bonds. For example, replacing the acetyl group with larger or more complex acyl groups can introduce steric hindrance or provide additional points of interaction. nih.gov

In the context of designing inhibitors for enzymes like SARS-CoV PLpro, a series of compounds were developed by linking a naphthalene scaffold to a 3,4-dihydro-2H-pyran moiety via an -NHCO- functional group. nih.gov This linker was crucial for orienting the two main structural components within the enzyme's binding site to achieve potent inhibition. nih.gov The study demonstrated that the acetamide linkage is a versatile and effective linker for connecting different pharmacophoric elements.

Furthermore, the length and flexibility of the linker between the naphthalene core and the amide group can be critical. In a study of nociceptin (B549756) opioid receptor ligands, the length of the linker (methyl, ethyl, or propyl) between the indole (B1671886) core (a bioisostere of naphthalene) and polar functional groups influenced both binding affinity and potency. nih.gov

Modifications can also involve replacing the amide bond with bioisosteres, such as reverse amides, esters, or sulfonamides, to probe the importance of the hydrogen bonding capabilities and conformational preferences of the linkage. These changes can impact the metabolic stability and pharmacokinetic properties of the molecule.

Table 2: Influence of Linkage Modification on Molecular Properties

| Original Linkage | Modification | Potential Impact | Example Context |

| Acetamide (-NHCOCH3) | Varying acyl group | Modulate selectivity and affinity nih.gov | Melatonin receptor ligands nih.gov |

| Amide (-NHCO-) | Use as a linker | Connect different pharmacophores nih.gov | SARS-CoV PLpro inhibitors nih.gov |

| Alkyl Linker | Varying length (methyl, ethyl, propyl) | Affect binding affinity and potency nih.gov | Nociceptin opioid receptor ligands nih.gov |

Ligand Design Principles from Naphthalenic Scaffold Analysis

The naphthalene scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a wide range of biologically active molecules. mdpi.com Its rigid, planar, and lipophilic nature provides a robust framework for the spatial orientation of functional groups, enabling specific interactions with biological targets.

One key design principle derived from the analysis of naphthalenic scaffolds is the concept of bioisosterism. The naphthalene ring can serve as a bioisostere for other aromatic systems, such as the indole ring found in melatonin. researchgate.net This substitution can lead to compounds with similar or improved affinity and selectivity for the target receptor. researchgate.net

Another important principle is the strategic placement of substituents to optimize interactions with the target. As discussed previously, the position and nature of substituents on the naphthalene ring are critical for modulating activity. nih.govnih.gov For example, the planar nature of the naphthalene ring allows it to effectively participate in π-π stacking interactions with aromatic residues in a protein's binding pocket. The addition of specific substituents can enhance these interactions or introduce new hydrogen bonding or hydrophobic interactions.

The naphthalimide scaffold, a related structure, exemplifies the principle of DNA intercalation. mdpi.com The planar and heteroaromatic characteristics of naphthalimides allow them to insert between the base pairs of DNA, a property that is exploited in the design of certain anticancer and antimicrobial agents. mdpi.com While this compound itself is not a naphthalimide, this principle highlights the versatility of the broader naphthalene-containing chemical space.

Furthermore, the naphthalene scaffold can be used as a core structure to which various pharmacophoric groups are attached via linkers, as seen in the design of SARS-CoV PLpro inhibitors. nih.gov This modular approach allows for the systematic exploration of chemical space and the optimization of ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Approaches in Chemically Related Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This approach is invaluable in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the mechanisms of drug action.

In the context of naphthalen-1-yl-acetamide derivatives and related systems, QSAR studies typically involve the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including topological, geometric, electronic, and physicochemical properties. slideshare.net

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. chemmethod.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques such as cross-validation and external validation with a test set of compounds. chemmethod.com

A QSAR study on substituted naphthalen-1-yl-acetic acid hydrazides revealed the importance of the partition coefficient (log P), the energy of the highest occupied molecular orbital (HOMO), and various topological indices in describing their antimicrobial activity. nih.gov This indicates that both the lipophilicity and electronic properties of the molecules are key determinants of their efficacy.

QSAR models can be either 2D or 3D. 2D-QSAR models use descriptors derived from the 2D representation of the molecule, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of the molecules and their spatial properties. mdpi.com

The insights gained from QSAR studies can guide the rational design of new derivatives with improved activity. By identifying the key structural features and physicochemical properties that are positively or negatively correlated with the desired biological effect, chemists can prioritize the synthesis of compounds that are more likely to be potent and selective.

Mechanistic Investigations of Molecular Interactions

Characterization of Ligand-Protein Binding Mechanisms (e.g., via Molecular Docking Simulations)

In general, the binding of a ligand like N-(7-methoxynaphthalen-1-yl)acetamide to a protein is governed by a combination of intermolecular forces, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The naphthalene (B1677914) moiety, being a large, planar, and hydrophobic structure, is likely to engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine within a protein's binding pocket. The methoxy (B1213986) group on the naphthalene ring can act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex. The acetamide (B32628) group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for specific and directional interactions with the protein's active site or binding groove.

A study on the related compound, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, revealed that the naphthyl ring forms complementary interactions with hydrophobic residues like Trp231 and Phe329 in the active site of butyrylcholinesterase. This suggests that the naphthalene core of this compound could similarly anchor the molecule within a hydrophobic pocket of a target protein.

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Naphthalene Ring | Hydrophobic, π-π Stacking | Tryptophan, Tyrosine, Phenylalanine, Leucine, Valine |

| Methoxy Group (-OCH3) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Acetamide Carbonyl (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine, Arginine, Lysine |

| Acetamide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine |

Exploration of Potential Enzyme Modulatory Effects (e.g., Acetylcholinesterase, Paraoxonase 1 in related compounds)

The structural features of this compound suggest that it may act as a modulator of various enzymes. The naphthalene and acetamide moieties are present in many biologically active compounds, including enzyme inhibitors.

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. Naphthalene derivatives have been investigated as AChE inhibitors. For instance, a novel naphthalene derivative, compound 3a in one study, exhibited an IC50 value of 12.53 µM against AChE. Another study on 1-naphthol (B170400) derivatives reported excellent AChE inhibition with Ki values in the micromolar range. The inhibitory potential of these compounds is often attributed to the interaction of the naphthalene ring with the active site of AChE. Molecular docking studies of 1,2-naphthoquinone (B1664529) derivatives have shown that the naphthalene core can fit into the active site gorge of AChE. Given these findings, it is plausible that this compound could also exhibit inhibitory activity against AChE, with the naphthalene ring playing a key role in binding to the enzyme's active site.

| Compound | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|

| Naphthalene Derivative 3a | IC50 = 12.53 µM | |

| 1-Naphthol Derivatives | Ki = 0.096 ± 0.01 to 0.177 ± 0.02 µM | |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | IC50 = 426.14 ± 18.54 µM |

Paraoxonase 1 (PON1): Paraoxonase 1 is a serum enzyme associated with high-density lipoprotein (HDL) that plays a role in protecting against oxidative stress and hydrolyzing organophosphates. The modulation of PON1 activity is of interest for its potential therapeutic implications in cardiovascular and neurodegenerative diseases. While direct studies of this compound on PON1 are not available, various chemical compounds are known to modulate its activity. The effect of naphthalene derivatives on PON1 is not as extensively studied as their effect on AChE. However, given that PON1 can hydrolyze a wide range of substrates, it is conceivable that a compound with the structural features of this compound could interact with and potentially modulate PON1 activity. Further research would be needed to confirm this and to determine whether the effect is inhibitory or activating.

Studies on Ligand-DNA Interactions (Applicable to related Naphthalene compounds)

The interaction of small molecules with DNA can lead to various biological effects, including anticancer and antimicrobial activities. Naphthalene-based compounds, particularly naphthalimides, have been extensively studied for their ability to interact with DNA. These interactions are typically non-covalent and can occur through several modes, including intercalation, groove binding, and electrostatic interactions.

Intercalation: Intercalation involves the insertion of a planar aromatic molecule, such as the naphthalene ring system, between the base pairs of the DNA double helix. This mode of binding is characteristic of many 1,8-naphthalimide (B145957) derivatives, which are known to be potent DNA intercalators. This interaction can cause structural changes in the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription. Thermal denaturation studies on DNA in the presence of 4-carboranyl-1,8-naphthalimide derivatives showed a significant increase in the melting temperature (ΔTm) of DNA, confirming a strong intercalative binding mode.

Groove Binding: Some molecules prefer to bind in the minor or major grooves of the DNA helix. This binding is often driven by hydrogen bonding and van der Waals interactions between the ligand and the edges of the DNA base pairs. While the planar naphthalene ring is well-suited for intercalation, substituents on the ring can influence the binding mode, potentially favoring groove binding.

The potential for this compound to interact with DNA would likely be dominated by the intercalating ability of its planar naphthalene core. The acetamide side chain could further stabilize this interaction by forming hydrogen bonds with the phosphate (B84403) backbone or the bases in the DNA grooves.

| Compound Type | Primary Mode of DNA Interaction | Observed Effect | Reference |

|---|---|---|---|

| 1,8-Naphthalimide derivatives | Intercalation | Inhibition of DNA replication and transcription | |

| 4-Carboranyl-1,8-naphthalimides | Intercalation | Increase in DNA melting temperature (ΔTm = 7.67–12.33 °C) |

Advanced Analytical Methodologies for Research on N 7 Methoxynaphthalen 1 Yl Acetamide

Development of High-Performance Liquid Chromatography (HPLC) Methods for Research Purity and Analytical Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the assessment of purity and for the analytical quantification of N-(7-methoxynaphthalen-1-yl)acetamide. A meticulously developed and validated reverse-phase HPLC (RP-HPLC) method can effectively separate the target compound from any process-related impurities or degradation products.

A typical stability-indicating RP-HPLC method for this compound would be developed using a C18 column. jchps.comrjptonline.orgrjpbcs.com The optimization of chromatographic conditions, including the mobile phase composition, flow rate, and detection wavelength, is critical for achieving adequate separation and sensitivity. ijpra.comijpbs.com For instance, a mobile phase consisting of a mixture of an aqueous buffer (such as 0.05% formic acid) and an organic solvent (like methanol (B129727) or acetonitrile) is often employed in an isocratic or gradient elution mode to ensure good resolution and peak shape. jchps.comoup.com Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, for instance, around 230 nm. jchps.com

The method's suitability for its intended purpose is confirmed through a rigorous validation process in accordance with ICH guidelines, evaluating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijpra.comrjpbcs.com

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatograph | Shimadzu Model CBM-20A/20 Alite HPLC system jchps.com |

| Column | Zorbax extended C18 (150 mm × 4.6 mm, 5 µm) jchps.com |

| Mobile Phase | 0.05% Formic Acid and Methanol (35:65, v/v) jchps.com |

| Flow Rate | 1.0 mL/min jchps.com |

| Detection Wavelength | 230 nm jchps.com |

| Injection Volume | 20 µL jchps.com |

| Column Temperature | 25 °C jchps.com |

| Run Time | 10 min jchps.com |

Table 2: Illustrative Validation Summary for a Quantitative HPLC Method

| Validation Parameter | Typical Result |

|---|---|

| Linearity (Concentration Range) | 0.01–100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | ~0.01 µg/mL |

| Limit of Quantification (LOQ) | ~0.03 µg/mL |

Chiral Separation Techniques for Enantiomeric Purity Assessment (if applicable to chiral derivatives)

This compound itself is an achiral molecule. However, should chiral derivatives be synthesized for specific research purposes (e.g., through the introduction of a stereocenter), the assessment of enantiomeric purity would become a critical analytical requirement. Chiral HPLC is the predominant technique for separating enantiomers. unife.it

The development of a chiral separation method would involve screening various chiral stationary phases (CSPs) to identify one that provides adequate enantioselectivity. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including those with structures similar to naphthalene (B1677914) derivatives. nih.govresearchgate.net

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695), is optimized to achieve the best balance between resolution and analysis time. oup.com The choice of the mobile phase and its additives can significantly influence the chiral recognition mechanism. researchgate.net Supercritical fluid chromatography (SFC) with a chiral stationary phase has also emerged as a powerful technique for high-throughput chiral separations. nih.gov

While specific methods for chiral derivatives of this compound are not extensively documented, the general principles of chiral chromatography would be applied. The validation of a chiral method would focus on its ability to accurately quantify the minor enantiomer in the presence of the major one.

Stability Studies under Controlled Laboratory Conditions (e.g., Forced Degradation for research compound integrity)

Forced degradation studies are essential for establishing the stability-indicating nature of an analytical method and for understanding the degradation pathways of a research compound. chromatographyonline.com These studies involve subjecting this compound to a variety of stress conditions that are more severe than accelerated stability conditions. researchgate.net This helps in identifying potential degradation products and ensuring that they are well-separated from the parent compound in the chromatogram. rjpbcs.com

Typical stress conditions include exposure to acidic, basic, and oxidative environments, as well as thermal and photolytic stress. jchps.comrjptonline.orgijpra.com For example, the compound might be dissolved in solutions of hydrochloric acid (acidic), sodium hydroxide (B78521) (basic), and hydrogen peroxide (oxidative) and heated for a defined period. jchps.comijpbs.com Thermal stability can be assessed by exposing the solid compound to elevated temperatures, while photostability is evaluated by exposure to UV and visible light. ijpra.comsemanticscholar.org

The resulting stressed samples are then analyzed by the developed HPLC method to assess the extent of degradation and to ensure the purity of the main peak. The results from these studies are crucial for determining the intrinsic stability of this compound and for establishing appropriate storage and handling conditions for the research compound.

Table 3: Representative Data from Forced Degradation Studies of a Related Compound, Agomelatine

| Stress Condition | % Degradation |

|---|---|

| Acidic (e.g., 0.1 M HCl at 80 °C) | ~2.72% jchps.com |

| Alkaline (e.g., 0.1 M NaOH at 80 °C) | ~7.80% jchps.com |

| Oxidative (e.g., H₂O₂ at 80 °C) | ~10.38% jchps.com |

| Thermal (e.g., 80 °C) | ~6.80% jchps.com |

| Photolytic (UV light) | ~2.51% jchps.com |

These data, from a structurally similar compound, suggest that this compound may be most susceptible to oxidative degradation. jchps.com The ability of the HPLC method to resolve the parent peak from all degradation product peaks confirms its stability-indicating capability. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(7-methoxynaphthalen-1-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via 1,3-dipolar cycloaddition or multicomponent condensation. For example, copper-catalyzed cycloaddition between alkynes and azides (e.g., 2-azido-N-phenylacetamide derivatives) in a 3:1 t-BuOH:H₂O mixture at room temperature yields triazole-linked acetamide analogs with 70–85% efficiency after 6–8 hours . Key factors affecting yield include catalyst loading (≥10 mol% Cu(OAc)₂), solvent polarity, and reaction time. Purification via ethanol recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are recommended for characterizing N-(7-methoxynaphthalen-1-yl)acetamide, and what key spectral markers should be identified?

- Methodological Answer :

- IR Spectroscopy : Identify the C=O stretch (~1670–1682 cm⁻¹), N–H stretch (~3260–3300 cm⁻¹), and methoxy C–O stretch (~1250–1275 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8–3.9 ppm, singlet), naphthalene aromatic protons (δ ~7.2–8.4 ppm), and acetamide NH (δ ~10.8 ppm, broad) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 404.1359 for triazole derivatives) .

Q. What in vitro assays are commonly employed to evaluate the melatonin receptor affinity of this compound?

- Methodological Answer : Competitive radioligand binding assays using HEK-293 cells expressing human MT₁/MT₂ receptors are standard. For example, ²⁵I-melatonin displacement assays (Ki values: MT₁ = 0.1 nM, MT₂ = 0.12 nM) validate agonist activity . Concurrent 5-HT₂C antagonism is assessed via fluorescence-based FLIPR assays (IC₅₀ ~270 nM) using CHO-K1 cells .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported 5-HT₂C receptor antagonism potency across different studies?

- Methodological Answer : Variability arises from assay conditions (e.g., cell lines, ligand concentrations). Standardize protocols using:

- Cell Line Consistency : Use identical transfected cell lines (e.g., CHO-K1 for 5-HT₂C).

- Ligand Saturation : Ensure equilibrium binding with 5-HT₂C-specific radioligands (e.g., [³H]mesulergine).

- Negative Controls : Include mianserin (known 5-HT₂C antagonist) for baseline comparison .

Q. What experimental strategies optimize the bioavailability of N-(7-methoxynaphthalen-1-yl)acetamide in preclinical models?

- Methodological Answer :

- Formulation : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility (>100 mM in DMSO/ethanol) .

- Pharmacokinetic Profiling : Conduct oral gavage studies in rodents (25–50 mg/kg) with plasma LC-MS analysis to measure Tₘₐₓ (~2–4 hours) and half-life .

- Metabolite Screening : Identify hepatic CYP450 metabolites (e.g., O-demethylation) using microsomal incubations .

Q. How does the stereochemical configuration of synthetic intermediates impact the pharmacological profile of related acetamide derivatives?

- Methodological Answer : Enantiomeric purity critically affects receptor binding. For example:

- Chiral Resolution : Use HPLC with a Chiralpak AD-H column (hexane:IPA = 90:10) to separate R/S isomers .

- Activity Correlation : Compare MT₁/MT₂ agonist efficacy of enantiomers via GTPγS binding assays. (S)-isomers often show 10–20x higher potency than (R)-counterparts .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.